The synthesis of TRK1 involves several molecular biology techniques, primarily focusing on gene cloning and expression systems. For example, researchers have utilized plasmid vectors such as pBluescript and pCM262 to express TRK1 in yeast cells. A common method includes:
The TRK1 protein exhibits a complex structure characterized by multiple transmembrane domains that facilitate its function as a potassium ion channel. Structural studies suggest that TRK1 can exist as a monomer or dimer, with tetrameric arrangements proposed based on molecular modeling. Each functional unit resembles the architecture of potassium channels, featuring four homologous domains similar to K-channel alpha subunits.
Key structural features include:
TRK1 participates in several biochemical reactions primarily related to ion transport:
The mechanism by which TRK1 operates involves several steps:
This process is regulated by various factors, including intracellular potassium levels and external ion concentrations .
TRK1 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during experimental manipulations .
TRK1 has significant applications in scientific research:
TRK1 (Saccharomyces cerevisiae gene designation: YJL129C) is a high-affinity potassium (K⁺) transporter located in the plasma membrane of fungi. It belongs to the Superfamily of K⁺ Transporters (SKT), characterized by their specificity for K⁺ and structural homology to bacterial K⁺ channels. The systematic name YJL129C derives from its genomic coordinates in yeast chromosome X. TRK1 orthologs are conserved across fungi but exhibit distinct nomenclature:
Table 1: Nomenclature of TRK1 Orthologs
| Organism | Gene Symbol | Systematic ID | Protein Name |
|---|---|---|---|
| S. cerevisiae | TRK1 | YJL129C | Potassium transporter 1 |
| S. pombe | trk1 | SPAC1786.01c | Potassium uptake protein |
| C. albicans | TRK1 | orf19.4651 | High-affinity K⁺ transporter |
| N. crassa | NCU00988 | NCU00988 | K⁺ transporter TRK1 |
Structurally, TRK1 is a 1235-amino-acid protein with a molecular weight of 141.1 kDa and an isoelectric point of 8.77. It contains 12–16 predicted transmembrane helices organized into four Membrane-Pore-Membrane (MPM) domains. Cellular abundance is estimated at 672 ± 582 molecules/cell under standard growth conditions [1] [6].
Table 2: Conserved Structural Features in TRK1
| Domain | Key Residues | Function | Conservation |
|---|---|---|---|
| MPM1 (aa 1–250) | Leu81 (P-helix) | Structural stability, membrane targeting | High (fungi to bacteria) |
| MPM2 (aa 251–600) | Ser882, Thr900 | Phosphoregulation, 14-3-3 binding | Moderate (fungi-specific) |
| MPM3 (aa 601–900) | Leu949 (P-helix) | Affinity switching, K⁺ selectivity filter | High |
| MPM4 (aa 901–1235) | Leu1115 (P-helix) | Tetramerization, Cl⁻ efflux pore formation | Moderate |
S. cerevisiae TRK1 has a paralog, TRK2 (YDR138W), arising from whole-genome duplication. TRK2 shares 52% sequence identity with TRK1 but exhibits distinct functional properties:
TRK1 activity is modulated by post-translational phosphorylation, particularly within its second intracellular loop (IL2, aa 870–910). Key regulatory sites include:
Table 3: Experimentally Validated Phosphosites in TRK1
| Residue | Functional Impact | Regulatory Proteins | Evidence |
|---|---|---|---|
| Thr900 | Binds Bmh1/2; upregulates affinity | Bmh1/Bmh2 dimers | In vitro binding assays |
| Ser882 | Required for IL2 structural stability | Unknown kinase | Site-directed mutagenesis |
| Thr155 | Putative 14-3-3 interaction site | Cdk1, Hal5 kinases | Phosphoproteomics |
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